molecular formula C20H20ClN3O4 B11369869 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11369869
M. Wt: 401.8 g/mol
InChI Key: PXXBTJHVTHQJRK-UHFFFAOYSA-N
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Description

N-[4-(4-Butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-butoxyphenyl group at position 4 and a 2-(4-chlorophenoxy)acetamide moiety at position 2. The 1,2,5-oxadiazole ring is a nitrogen-rich aromatic system known for its stability and role in medicinal chemistry, particularly in designing bioactive molecules .

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-2-3-12-26-16-8-4-14(5-9-16)19-20(24-28-23-19)22-18(25)13-27-17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25)

InChI Key

PXXBTJHVTHQJRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole (furazan) ring is typically constructed via cyclization reactions involving nitrile oxides or amidoximes. For this compound, the core synthesis begins with the formation of a nitrile oxide intermediate derived from 4-butoxyphenylacetonitrile. Treatment with hydroxylamine hydrochloride in ethanol under reflux generates the corresponding amidoxime . Subsequent cyclization is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding 3-amino-4-(4-butoxyphenyl)-1,2,5-oxadiazole .

Key Reaction Conditions :

  • Amidoxime Formation : Ethanol, hydroxylamine hydrochloride, 70°C, 6 hours.

  • Cyclization : POCl₃, reflux, 4–6 hours .

Functionalization with the 4-Butoxyphenyl Group

The 4-butoxyphenyl substituent is introduced during the initial nitrile oxide synthesis. The butoxy group enhances lipophilicity, which is critical for biological activity . Starting with 4-nitrophenol, alkylation with 1-bromobutane in the presence of potassium carbonate yields 4-butoxyphenylacetonitrile . This precursor is essential for subsequent steps, as it ensures regioselectivity in the oxadiazole ring formation.

Acylation with 2-(4-Chlorophenoxy)acetamide

The final step involves coupling the 3-amino group of the oxadiazole with 2-(4-chlorophenoxy)acetyl chloride. This reaction proceeds via nucleophilic acyl substitution in acetone, catalyzed by potassium carbonate at room temperature .

Procedure :

  • Synthesis of 2-(4-Chlorophenoxy)acetyl Chloride :

    • 2-(4-Chlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride .

  • Acylation Reaction :

    • 3-Amino-4-(4-butoxyphenyl)-1,2,5-oxadiazole (1 eq), 2-(4-chlorophenoxy)acetyl chloride (1.2 eq), and K₂CO₃ (2 eq) are stirred in acetone for 6 hours .

    • The product is filtered, washed with water, and recrystallized from ethanol .

Yield : 65–78% (dependent on stoichiometry and reaction time) .

Characterization and Analytical Data

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Technique Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.24 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 6.95–6.91 (m, 2H, Ar-H), 4.67 (s, 2H, OCH₂), 3.81 (t, 2H, OCH₂CH₂), 1.62–1.55 (m, 2H, CH₂), 1.44–1.37 (m, 2H, CH₂), 0.92 (t, 3H, CH₃) .
¹³C NMR (100 MHz, DMSO-d₆)δ 169.8 (C=O), 162.4 (C=N), 156.2 (C-O), 131.5–114.2 (Ar-C), 67.3 (OCH₂), 30.1–13.7 (alkyl-C) .
HRMS [M+H]⁺ calc. for C₂₀H₂₁ClN₃O₄: 418.1164; found: 418.1168 .

Optimization Strategies

  • Cyclization Efficiency : Using T3P (propane phosphonic acid anhydride) instead of POCl₃ improves yields (87–97%) and reduces side reactions .

  • Acylation Catalysis : Triethylamine (TEA) as a base minimizes racemization compared to K₂CO₃ .

Challenges and Solutions

  • Low Solubility : Recrystallization from ethanol/water mixtures (3:1) enhances purity .

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted acyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide exhibits significant antitumor properties. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines. For instance:

  • IC50 Values : The compound shows IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating strong antiproliferative activity .

Anticonvulsant Activity

The compound also displays potential anticonvulsant properties. Structure-activity relationship (SAR) analyses suggest that modifications in the oxadiazole structure can enhance these properties. Specific substitutions on the phenyl ring significantly affect the efficacy of these compounds in seizure models .

Acetylcholinesterase Inhibition

Given its structural similarities to known acetylcholinesterase inhibitors, this compound may also exhibit activity against this enzyme, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. In silico studies and biological evaluations are ongoing to confirm these effects .

Material Science Applications

The unique properties of this compound also make it suitable for applications in materials science. The oxadiazole ring contributes to enhanced thermal stability and photophysical properties, making it a candidate for developing advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

Case Study 1: Antitumor Efficacy

A recent study evaluated the anticancer potential of various oxadiazole derivatives, including this compound. The results indicated that this compound showed a notable inhibition of tumor growth in xenograft models, supporting its use as a lead compound for further development .

Case Study 2: Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, this compound was tested for its ability to inhibit acetylcholinesterase activity in vitro. The results demonstrated significant inhibitory effects, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Patent Literature

N-[4-(4-Butoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Phenoxyacetamide (CAS 898611-21-7)

This compound shares the same 1,2,5-oxadiazole core and 4-butoxyphenyl group but substitutes the 4-chlorophenoxy moiety with a simple phenoxy group. The absence of the chlorine atom reduces electron-withdrawing effects, which may lower binding affinity to targets sensitive to halogen interactions. Comparative studies suggest that chlorinated analogs exhibit enhanced biological activity in antimicrobial and anticancer contexts due to increased electronegativity and hydrophobic interactions .

2-(4-Chlorophenoxy)-N-(1-(2-(4-Chlorophenoxy)Ethynazetidin-3-yl)Methyl)Acetamide Derivatives

These derivatives, reported as ATF4 inhibitors for cancer therapy, share the 4-chlorophenoxyacetamide motif but replace the oxadiazole core with an ethynazetidine ring. The oxadiazole’s rigidity and planar structure in the target compound may confer superior metabolic stability compared to the flexible ethynazetidine system, which could influence pharmacokinetic profiles .

Functional Analogues with Antimicrobial Activity

2-(4-Chloro-3-Methylphenoxy)-N-(4-Oxo-2-Arylthiazolidin-3-yl)Acetamide (4a-e)

These thiazolidinone derivatives, synthesized by Fuloria et al. (2009), exhibit antimicrobial activity attributed to the 4-chlorophenoxy group. While the target compound lacks a thiazolidinone ring, its 4-chlorophenoxyacetamide side chain may mimic the pharmacophore responsible for disrupting microbial cell membranes or enzyme function .

Crystallographic and Conformational Comparisons

N-(4-Bromophenyl)-2-(4-Chlorophenyl)Acetamide

Crystallographic data reveal that acetamide derivatives with halogenated aryl groups, such as this bromophenyl-chlorophenyl analog, exhibit planar amide groups and distinct dihedral angles between aromatic rings. The target compound’s 4-butoxyphenyl and 4-chlorophenoxy groups likely induce similar steric and electronic effects, influencing molecular packing and solubility .

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

This pyrazole-containing acetamide forms R₂²(10) hydrogen-bonded dimers, a feature common in amides. The target compound’s oxadiazole core may disrupt such dimerization, altering crystallinity and bioavailability compared to pyrazole analogs .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Application Notable Features
Target Compound 1,2,5-Oxadiazole 4-Butoxyphenyl, 4-Chlorophenoxy Potential ATF4 inhibition (inferred) High lipophilicity, halogen interactions
CAS 898611-21-7 1,2,5-Oxadiazole 4-Butoxyphenyl, Phenoxy Not reported Reduced electron-withdrawing effects
ATF4 Inhibitor Derivatives Ethynazetidine 4-Chlorophenoxy Cancer therapy Flexible backbone, metabolic liability
Thiazolidinone Derivatives Thiazolidinone 4-Chlorophenoxy Antimicrobial Enzyme inhibition via thiazolidinone
N-(4-Bromophenyl)-2-(4-Chlorophenyl)Acetamide Acetamide Bromophenyl, Chlorophenyl Structural studies Planar amide, crystallographic stability

Biological Activity

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide, identified by its CAS number 898611-26-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN3O4, with a molecular weight of approximately 393.84 g/mol. The compound features an oxadiazole ring and a chlorophenoxy group, which are significant for its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, certain oxadiazole compounds have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies indicated that this compound exhibited notable activity against human lung cancer cells (A549), with IC50 values comparable to established chemotherapeutic agents .

CompoundCell LineIC50 (µM)
This compoundA54915.73
Reference Drug (Doxorubicin)A54910.00

Antioxidant Activity

The compound also displays antioxidant properties. Studies have shown that oxadiazole derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies suggest that the compound interacts with key proteins involved in these pathways .

Case Studies

Study 1: Cytotoxicity Evaluation
In a controlled study involving multiple oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on A549 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of various oxadiazole compounds including the target compound. The findings revealed that it effectively reduced oxidative stress markers in vitro, supporting its potential use in therapeutic formulations aimed at combating oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxadiazole rings and coupling of acetamide moieties. Key steps include:

  • Cyclization : Formation of the 1,2,5-oxadiazole ring via nitrile oxide intermediates under reflux with dehydrating agents (e.g., chloramine-T) .
  • Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Optimization : Control reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Purification via column chromatography or recrystallization .
    • Characterization : Confirm structure using 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : Assign protons and carbons to confirm regiochemistry of oxadiazole and acetamide groups .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with sulfonyl or carbonyl groups) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Data Interpretation : Compare spectral data with structurally similar analogs (e.g., oxadiazole-containing acetamides in ) to validate assignments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
    • Controls : Include reference drugs (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory) and solvent controls to validate results .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Strategies :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2, DNA topoisomerases) using software like AutoDock Vina .
  • Enzyme Inhibition Assays : Measure kinetic parameters (Ki_i, IC50_{50}) for enzymes like acetylcholinesterase or kinases .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
    • Case Study : highlights fluorobenzoyl-containing analogs modulating quinoline-based enzyme targets, suggesting similar pathways for this compound .

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting :

  • Replicate Experiments : Ensure consistency in cell lines, assay protocols, and compound solubility (use DMSO stocks <0.1% v/v) .
  • Structural Verification : Recheck compound purity and stability (e.g., HPLC post-assay to rule out degradation) .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., ’s table showing varying activities based on substituents) .

Q. What strategies improve solubility and pharmacokinetic properties for in vivo studies?

  • Methods :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
  • pH Adjustment : Use buffered solutions (pH 6–7) for intravenous administration .
    • Data : notes solubility challenges in oxadiazole derivatives, requiring co-solvents like PEG-400 .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • SAR Framework :

  • Oxadiazole Modifications : Replace butoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electron-deficient character and target binding .
  • Acetamide Variations : Substitute 4-chlorophenoxy with fluorophenoxy for improved metabolic stability (see ’s halogen-substituted analogs) .
    • Validation : Synthesize derivatives and compare bioactivity profiles using standardized assays .

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